
N-(5-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide is an organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and a methylacetanilide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide typically involves the reaction of 2,4-dichlorophenol with 5-chloro-2-methylacetanilide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of 5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the formulation of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of 5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. The compound’s chlorinated phenoxy group is believed to play a crucial role in its biological activity by binding to target sites and disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
Triclosan: An antimicrobial agent with a chlorinated phenoxy group.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with a similar structure but with an additional chlorine atom.
Uniqueness
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide is unique due to its specific combination of a chlorinated phenoxy group and a methylacetanilide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C15H12Cl3NO2 |
|---|---|
分子量 |
344.6 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-2-3-11(17)7-13(9)19-15(20)8-21-14-5-4-10(16)6-12(14)18/h2-7H,8H2,1H3,(H,19,20) |
InChIキー |
KQADVIQGVFJKNB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]benzoate](/img/structure/B11949132.png)
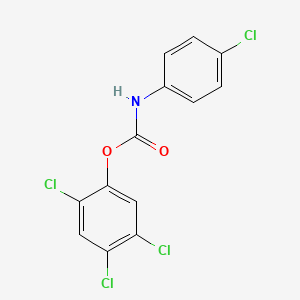
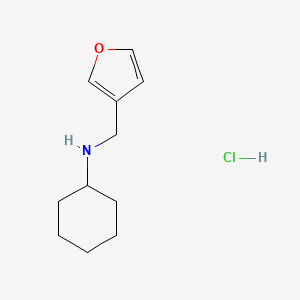
![Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate](/img/structure/B11949144.png)
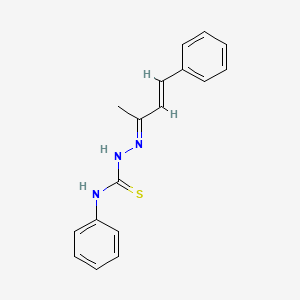


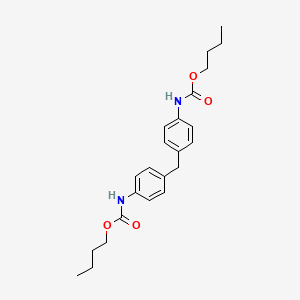
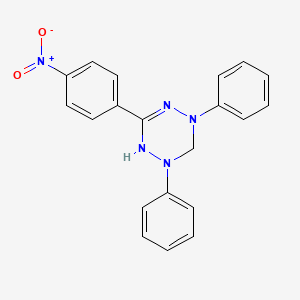

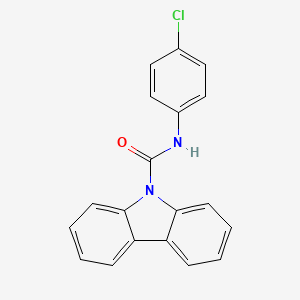
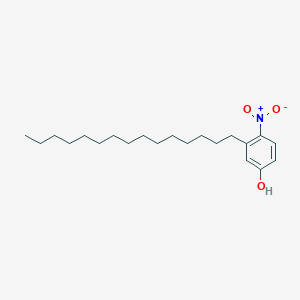
![6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11949184.png)
